

N-Boc-Cyclopentylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-Cyclopentylamine**

Cat. No.: **B133084**

[Get Quote](#)

IUPAC Name: tert-butyl N-cyclopentylcarbamate CAS Number: 153789-22-1

This technical guide provides an in-depth overview of **N-Boc-cyclopentylamine**, a key building block in contemporary organic synthesis and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Structure and Properties

N-Boc-cyclopentylamine is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the cyclopentylamine moiety, enabling selective chemical transformations at other positions of a molecule. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{10}H_{19}NO_2$	[1]
Molecular Weight	185.26 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	79-83 °C	
Boiling Point	118-120 °C (at 10 mmHg)	
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate	

Spectroscopic Data

The structural integrity of **N-Boc-cyclopentylamine** is confirmed through various spectroscopic techniques. The following data provides a reference for its characterization.

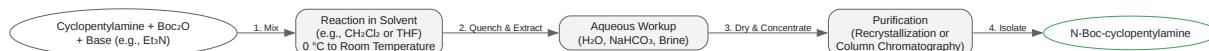
Table 2: Spectroscopic Data Summary

Technique	Key Peaks/Shifts
1H NMR ($CDCl_3$, 400 MHz)	δ (ppm): 4.55 (br s, 1H, NH), 3.90 (m, 1H, CH-N), 1.95-1.85 (m, 2H), 1.70-1.50 (m, 4H), 1.44 (s, 9H, $C(CH_3)_3$), 1.40-1.30 (m, 2H)
^{13}C NMR ($CDCl_3$, 101 MHz)	δ (ppm): 155.3 (C=O), 79.0 ($C(CH_3)_3$), 52.9 (CH-N), 33.3 (2C), 28.4 (3C, $C(CH_3)_3$), 23.8 (2C)
IR (KBr, cm^{-1})	3325 (N-H stretch), 2965, 2870 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend)
Mass Spectrometry (EI)	m/z (%): 185 ($[M]^+$, <1), 130 ($[M-C_4H_9]^+$, 5), 112 (10), 86 (100), 57 ($[C_4H_9]^+$, 80)

Synthesis of N-Boc-Cyclopentylamine

The standard and most efficient method for the synthesis of **N-Boc-cyclopentylamine** is the reaction of cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

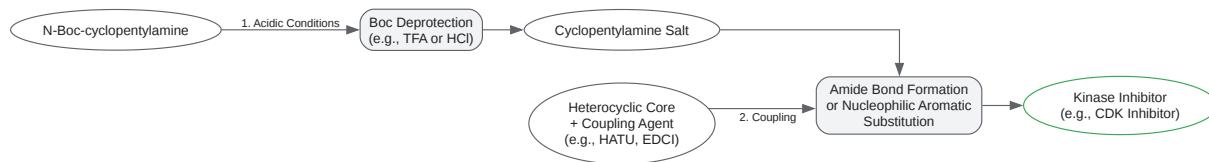

Materials:

- Cyclopentylamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane or THF.
- Add triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.
- To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford **N-Boc-cyclopentylamine** as a white solid.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Boc-cyclopentylamine**.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

N-Boc-cyclopentylamine is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The cyclopentyl group can provide a desirable vector into solvent-exposed regions of the kinase active site, while the protected amine allows for sequential and controlled introduction of other functionalities.

A common synthetic strategy involves the deprotection of the Boc group to liberate the free amine, which is then coupled with a heterocyclic core, a common scaffold in kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: A representative pathway for the synthesis of a kinase inhibitor using **N-Boc-cyclopentylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-Cyclopentylamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133084#n-boc-cyclopentylamine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com